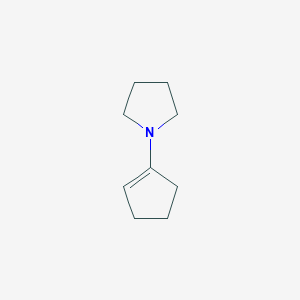

1-Pyrrolidino-1-cyclopentene

Beschreibung

Significance of Enamines in Modern Synthetic Methodologies

Enamines, characterized by a nitrogen atom attached to a carbon-carbon double bond, are nitrogen analogs of enols and are prized for their nucleophilic character. wikipedia.org This inherent nucleophilicity makes them valuable intermediates in a wide array of carbon-carbon bond-forming reactions, a fundamental process in organic synthesis. numberanalytics.com Unlike enolates, which often require strongly basic conditions for their generation, enamines can be formed and reacted under milder conditions, offering a greater degree of selectivity and minimizing side reactions. orgoreview.com

The utility of enamines spans a broad spectrum of transformations, including alkylations, acylations, and conjugate additions (Michael additions). numberanalytics.commasterorganicchemistry.com These reactions provide efficient pathways to introduce new functional groups and build molecular complexity. Furthermore, the development of asymmetric organocatalysis has elevated the importance of enamines, with chiral secondary amines being used to generate chiral enamines that can induce stereoselectivity in subsequent reactions. masterorganicchemistry.com This has been particularly impactful in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is often crucial. numberanalytics.commasterorganicchemistry.com

Historical Context of Enamine Chemistry and 1-Pyrrolidino-1-cyclopentene

While the existence of enamines was recognized in the early 20th century, their synthetic potential was not fully realized until the mid-20th century. numberanalytics.comnumberanalytics.com A pivotal moment in the history of enamine chemistry came with the work of Gilbert Stork in the 1950s and 1960s. numberanalytics.comnumberanalytics.comnumberanalytics.com Stork demonstrated that enamines could serve as effective nucleophiles for the alkylation and acylation of ketones and aldehydes, a process now famously known as the Stork enamine alkylation. orgoreview.comnumberanalytics.comwikipedia.org This discovery provided a milder and more selective alternative to traditional enolate chemistry, revolutionizing the way organic chemists approached the synthesis of substituted carbonyl compounds. orgoreview.com

The development of the Stork enamine reaction highlighted the importance of the choice of the secondary amine in influencing the reactivity and stability of the resulting enamine. Cyclic secondary amines, such as pyrrolidine (B122466) and morpholine, were found to be particularly effective. orgoreview.comnumberanalytics.com this compound, derived from cyclopentanone (B42830) and pyrrolidine, emerged as a highly reactive and useful enamine due to the favorable planarity of the five-membered ring, which enhances the resonance between the nitrogen lone pair and the double bond. wikipedia.org

Scope and Research Focus of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound continues to be a compound of significant interest. Its applications have expanded beyond its initial role in alkylation and acylation reactions. Researchers are actively exploring its utility in a variety of other transformations.

Key Research Areas:

Organic Synthesis: It remains a versatile building block for the synthesis of complex organic molecules, including natural products and their analogs. chemimpex.comsmolecule.com Its predictable reactivity makes it a reliable tool in multi-step synthetic sequences.

Medicinal Chemistry: The unique structure of this compound makes it a valuable precursor in the design and synthesis of novel drug candidates. chemimpex.com The pyrrolidine and cyclopentene (B43876) moieties can serve as important pharmacophores in molecules designed to interact with specific biological targets. chemimpex.com

Materials Science: There is growing interest in the potential of this compound in the development of new materials. smolecule.com Its reactive nature allows for its incorporation into polymers and other advanced materials, potentially imparting unique properties. chemimpex.comsmolecule.com

Catalysis: The compound can also function as a ligand in catalytic processes, influencing the efficiency and selectivity of various chemical transformations. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 7148-07-4 |

| Molecular Formula | C9H15N |

| Molecular Weight | 137.23 g/mol |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 93 °C at 16 mmHg |

| Density | 0.95 g/cm³ |

| Refractive Index (n20D) | 1.52 |

The data in this table is compiled from various chemical suppliers and databases. chemimpex.comsigmaaldrich.com

The continued exploration of the chemistry of this compound and other enamines is a testament to their enduring importance in organic synthesis. As new synthetic challenges emerge, the versatility and reliability of these compounds ensure their place at the forefront of chemical innovation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(cyclopenten-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFSFYBXUYHNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884356 | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-07-4 | |

| Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 1 Pyrrolidino 1 Cyclopentene

Catalytic Methods for 1-Pyrrolidino-1-cyclopentene Synthesis

While the condensation can proceed without a catalyst, it is often slow. Acid catalysis significantly accelerates the reaction. wikipedia.org The mechanism involves the protonation of the ketone's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the secondary amine. masterorganicchemistry.comyoutube.com

Commonly used catalysts include:

Brønsted acids: p-Toluenesulfonic acid (p-TsOH) is a highly effective and widely used catalyst for this transformation.

Lewis acids: Reagents like titanium tetrachloride (TiCl₄) can also be employed. TiCl₄ acts as a powerful water scavenger, which helps to drive the equilibrium forward, and also as a Lewis acid to activate the ketone. wikipedia.org

The choice and loading of the catalyst are crucial. While higher catalyst loading can increase the reaction rate, it can also promote side reactions. Modern approaches focus on developing milder and more selective catalytic systems, including solid acid catalysts that can be easily removed by filtration, simplifying the purification process.

Table 2: Comparison of Catalysts for this compound Synthesis

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| None | 0 | 24 | <40 |

| p-Toluenesulfonic acid (p-TsOH) | 1 | 4 | 92 |

| Titanium tetrachloride (TiCl₄) | 100 (1 equiv.) | 1.5 | 95 |

| Amberlyst-15 (Solid Acid) | 10 (wt%) | 6 | 89 |

Continuous Flow Reactor Applications in Industrial Synthesis

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. flinders.edu.aursc.org The synthesis of this compound is well-suited for adaptation to a flow process.

In a typical setup, streams of cyclopentanone (B42830) and pyrrolidine (B122466), along with a solvent, are pumped and mixed before entering a heated reactor column. This column can be a packed-bed reactor (PBR) filled with a solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15). As the reaction mixture flows through the heated bed, the condensation occurs. The residence time within the reactor, controlled by the flow rate, replaces the reaction time of a batch process.

A key advantage is the integration of in-line purification. For instance, a water-adsorbing packed bed or a membrane separator can be placed downstream from the reactor to continuously remove the water byproduct, effectively driving the reaction to completion without the need for azeotropic distillation. flinders.edu.au This methodology allows for high-throughput production with minimal manual intervention. durham.ac.uk

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Setup | Round-bottom flask with Dean-Stark trap | Pump system with packed-bed reactor |

| Water Removal | Azeotropic distillation | In-line water scavenger bed or membrane |

| Productivity | Lower (grams/day) | Higher (kg/day achievable) |

| Safety | Risk associated with large volumes of heated solvents | Improved safety due to small reactor volumes |

| Process Control | Manual monitoring of temperature and water collection | Automated control of flow rate, temperature, and pressure |

Novel Synthetic Pathways to this compound and its Derivatives

While the direct condensation of a ketone and a secondary amine remains the most straightforward route to enamines like this compound, research into novel synthetic methodologies continues to provide alternative pathways, particularly for accessing complex derivatives. researchgate.netnih.govnih.gov These emerging strategies often focus on constructing the core pyrrolidine or cyclopentene (B43876) rings through innovative chemical transformations.

A novel and challenging approach to synthesizing pyrrolidine skeletons involves the skeletal editing of more abundant ring systems. osaka-u.ac.jpresearchgate.net A recently developed method utilizes a photo-promoted ring contraction of pyridines, which are readily available bulk chemicals, to afford functionalized pyrrolidine derivatives. nih.govwilddata.cn

In this strategy, pyridines react with a silylborane reagent under photo-irradiation to yield pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net Although this method does not directly produce this compound, it provides a powerful and innovative route to highly functionalized pyrrolidine building blocks. researchgate.net The resulting products contain an enamine moiety and other reactive handles that can be further elaborated, demonstrating a new synthetic paradigm for accessing complex molecules containing the pyrrolidine core. osaka-u.ac.jp The reaction exhibits a broad substrate scope and high functional group compatibility. researchgate.netnih.gov

Table 4: Selected Examples of Photo-promoted Ring Contraction of Pyridines

| Pyridine (B92270) Substrate | Product | Yield (%) |

|---|---|---|

| Pyridine | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 90 researchgate.net |

| 4-Phenylpyridine | Corresponding 4-phenyl substituted product | 85 |

| 3,5-Dimethylpyridine | Corresponding 3,5-dimethyl substituted product | 78 |

Beyond classical condensation, other methods for forming the crucial C=C-N bond of enamines are emerging. One such area is the oxidative coupling of tertiary amines and enol silanes, which can be achieved using reagents like ceric ammonium (B1175870) nitrate. wikipedia.org Furthermore, transition metal-catalyzed reactions, such as the hydroamination of alkynes or allenes, provide alternative routes to enamines, sometimes with high regio- and stereoselectivity. While often applied to acyclic systems, the principles can be extended to the synthesis of cyclic enamines. These methods offer alternatives for substrates that may be sensitive to the acidic conditions of traditional enamine synthesis.

Mechanistic Elucidation of 1 Pyrrolidino 1 Cyclopentene Reactivity

Nucleophilic Reactivity of the Enamine Moiety

Enamines, such as 1-Pyrrolidino-1-cyclopentene, are characterized as nitrogen analogs of enols and are highly valued for their nucleophilic character. Their structure, featuring a nitrogen atom's lone pair adjacent to a carbon-carbon double bond, allows for significant resonance delocalization. This overlap of the nitrogen's non-bonding orbital with the π-system of the double bond increases the electron density at the α-carbon (the carbon atom not directly attached to the nitrogen), rendering it strongly nucleophilic. openstax.org This electronic similarity to enolate ions is a key determinant of their reactivity. openstax.org

The nitrogen atom acts as a powerful π-donor, which greatly enhances the nucleophilicity of the alkene. masterorganicchemistry.com Unlike enolates, which typically require strongly basic conditions for their formation, enamines can be generated and reacted under milder acidic conditions, offering better selectivity and minimizing side reactions. masterorganicchemistry.com The enhanced nucleophilicity of enamines compared to related structures is quantitatively demonstrated by reactivity parameters, such as those developed on the Mayr Reactivity Scale.

Table 1: Comparison of Nucleophilicity on Mayr's Reactivity Scale masterorganicchemistry.com This logarithmic scale indicates that the pyrrolidine (B122466) enamine of cyclohexanone (B45756) is approximately 1010 times more nucleophilic than the corresponding silyl (B83357) enol ether and 1015 times more nucleophilic than 1-methylcyclohexene.

| Compound | Class | Mayr Reactivity Parameter (N) |

|---|---|---|

| Pyrrolidine enamine of cyclohexanone | Enamine | ~15 |

| Silyl enol ether of cyclohexanone | Enol Ether | ~5 |

Electrophilic and Nucleophilic Addition Reactions

The dual nature of the enamine functional group in this compound allows it to participate in both electrophilic and nucleophilic addition reactions.

In an electrophilic addition , an electrophile attacks the electron-rich C=C double bond. slideshare.netchemguide.co.uk The reaction is initiated by the π-electrons of the alkene acting as a nucleophile, attacking the electrophilic species. lasalle.edu This typically proceeds through the formation of a cationic intermediate, which is then attacked by a nucleophile to complete the addition. lasalle.edu For an enamine, the initial attack by an electrophile (E+) occurs at the nucleophilic α-carbon, generating an iminium ion intermediate. This intermediate is then neutralized by a nucleophile (Nu-).

In contrast, the more characteristic reaction of enamines is nucleophilic addition , where the enamine itself acts as the nucleophile. slideshare.net A prominent example is the Stork enamine reaction, a Michael-type conjugate addition. openstax.orgmasterorganicchemistry.com In this process, the nucleophilic α-carbon of this compound attacks an α,β-unsaturated carbonyl compound (a Michael acceptor). openstax.org The reaction proceeds through the following steps:

Nucleophilic Attack: The enamine adds to the electrophilic β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a new enolate intermediate.

Protonation: The enolate is protonated.

Hydrolysis: The resulting iminium ion is readily hydrolyzed with aqueous acid to regenerate a ketone at the site of the original enamine, yielding a 1,5-dicarbonyl compound. openstax.org

This sequence provides an effective method for the Michael addition of a ketone (cyclopentanone in this case) to an α,β-unsaturated carbonyl acceptor under relatively mild conditions. openstax.org

Cycloaddition Reactions of this compound

This compound is a versatile substrate in various cycloaddition reactions, which are powerful methods for forming cyclic compounds. chemimpex.comlibretexts.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.orgyoutube.com However, in the inverse-electron-demand Diels-Alder (DARinv) reaction, this electronic requirement is reversed: an electron-poor diene reacts with an electron-rich dienophile. youtube.comnih.gov Due to the electron-donating pyrrolidine group, this compound is an excellent electron-rich dienophile. masterorganicchemistry.com

It readily reacts with electron-deficient dienes, particularly heterocyclic azadienes like 1,2,4,5-tetrazines and 1,2,4-triazines. nih.gov These reactions are highly efficient for synthesizing a variety of heterocyclic ring systems. nih.gov The reaction mechanism involves a [4+2] cycloaddition, followed by the expulsion of a small, stable molecule like dinitrogen (N₂), which drives the reaction to completion. nih.gov

The utility of enamines as dienophiles in inverse-electron-demand Diels-Alder reactions provides a powerful strategy for the synthesis of complex, annulated (fused-ring) heterocyclic systems. A key example is the use of a pyrrolidine enamine in the convergent total synthesis of the natural product streptonigrin. nih.gov In this synthesis, the reaction between a 1,2,4-triazine (B1199460) and a pyrrolidine enamine proceeds via a [4+2] cycloaddition. nih.gov The addition occurs selectively, with the nucleophilic carbon of the enamine attaching to the C3 position of the triazine, ultimately forming a fully functionalized pyridine (B92270) core fused to the cyclopentene (B43876) ring. nih.gov This strategy highlights the efficiency of using this compound to construct complex heterocyclic frameworks. rsc.org

Beyond the specific case of DARinv, this compound can participate in other [4+2] and [2+2] cycloadditions. The reaction pathway often depends on the nature of the reaction partner. For instance, reactions with certain electrophilic alkenes, such as nitroalkenes, can lead to mixtures of [4+2] and [2+2] cycloadducts. mdpi.com

The formation of a [2+2] cycloadduct (a cyclobutane (B1203170) ring) suggests that the reaction does not proceed through a concerted mechanism. Instead, it likely involves a stepwise pathway with the formation of a zwitterionic intermediate. mdpi.com This intermediate can then close to form either the four-membered [2+2] product or the six-membered [4+2] product. mdpi.com Experimental evidence from NMR studies on the reaction of aldehyde enamines with nitroalkenes has shown that cyclobutane intermediates can be observed, particularly at lower temperatures and in the absence of water. acs.org

Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the mechanisms of cycloaddition reactions involving enamines. escholarship.org These studies help to understand reaction pathways, predict product selectivity, and rationalize experimental observations.

For the reaction of enamines with nitroalkenes, computational studies have been used to evaluate the energetics of the reaction pathways leading to different products. acs.org Calculations on a model reaction between the pyrrolidine enamine of cyclopentanone (B42830) and (E)-1-nitropropene predicted that the formation of cyclobutane intermediates is exothermic. acs.org These computational findings support experimental observations that cyclobutanes can be formed as intermediates or stable products depending on the reaction conditions. acs.org

Furthermore, DFT calculations have been employed to explore the stereoselective synthesis of cyclobutanes from pyrrolidines, revealing that the rate-determining step is often the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov Such computational models, including the distortion/interaction model, provide quantitative insights into the activation barriers of cycloaddition reactions by separating the energy required to distort the reactants into their transition state geometries from the stabilizing interaction energy between them. nih.gov

Table 2: Calculated Reaction Energies for a Model Enamine-Nitroalkene Reaction acs.org Energies calculated for the reaction between the pyrrolidine-cyclopentanone enamine and (E)-1-nitropropene. Negative values indicate an exothermic process.

| Reaction Step | Calculated Energy (kcal/mol) |

|---|

Inverse-Electron-Demand Diels-Alder Reactions: Dienophile Role

Substitution Reactions at the Pyrrolidine Ring

The pyrrolidine ring, being a saturated secondary amine, possesses a chemistry distinct from the enamine functionality. wikipedia.org While the nitrogen atom's nucleophilicity is a key feature, substitution reactions directly on the carbon framework of the pyrrolidine ring of this compound are not the primary focus of its chemistry. nih.gov The reactivity of the molecule is overwhelmingly dominated by the enamine moiety, which directs reactions such as alkylation and acylation to the α-carbon of the cyclopentene ring, a process famously known as the Stork enamine alkylation.

Research literature specifically detailing substitution reactions occurring at the C2, C3, C4, or C5 positions of the pyrrolidine ring within the intact this compound molecule is not extensively documented. Such transformations would likely require harsh conditions that might compete with reactions at the more labile enamine functional group.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can theoretically target either the enamine's carbon-carbon double bond or the pyrrolidine ring.

Oxidation: The enamine functionality is susceptible to oxidation, which can lead to a variety of products, including the formation of α,β-unsaturated iminium salts or cleavage of the double bond. However, specific studies detailing the controlled oxidation pathways of the pyrrolidine ring in this compound are limited. General oxidation of the pyrrolidine moiety could potentially lead to the formation of corresponding lactams or other oxidized heterocyclic systems, though this reactivity is not a prominent feature in the context of this enamine's typical applications.

Reduction: The reduction of this compound primarily affects the electron-rich double bond of the cyclopentene ring. Catalytic hydrogenation, for instance, would be expected to saturate the double bond to yield 1-pyrrolidinocyclopentane. Conversely, reduction of the pyrrolidine ring itself is a more challenging transformation, as it is already a saturated heterocycle. Reactions such as hydroboration have been studied with related enamines, but these target the C=C double bond, not the saturated ring. researchgate.net

Mechanistic Studies using Spectroscopic and Computational Techniques

To achieve a deeper understanding of the structure and reactivity of this compound, researchers have employed a combination of advanced spectroscopic and computational methods. nih.gov These techniques provide insights into the molecule's geometry, vibrational modes, and the energetic landscapes of its potential reactions.

In Situ Spectroscopic Analysis (e.g., NMR, FT-IR, Raman)

Spectroscopic techniques are crucial for characterizing the structure and bonding within this compound. thermofisher.com Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been particularly valuable in this regard.

Experimental FT-IR and Raman spectra of this compound have been recorded and analyzed. nih.gov The FT-IR spectrum was reported in the 4000–10 cm⁻¹ range, while the Raman spectrum was analyzed in the 4000–100 cm⁻¹ region. nih.gov These spectra reveal characteristic vibrational bands corresponding to the different functional groups and structural components of the molecule, such as C-H, C=C, C-N, and C-C stretching and bending modes. This experimental data serves as a benchmark for validating theoretical calculations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the organic framework of the molecule. thermofisher.com While detailed in situ mechanistic studies monitoring reactions are not extensively published, the foundational spectra provide the basis for identifying structural changes during chemical transformations.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound at a molecular level. mdpi.com Theoretical calculations, particularly using the B3LYP hybrid density functional method with the 6-31++G(d,p) basis set, have been successfully employed to examine the molecule's geometric parameters, vibrational frequencies, and conformational stability. nih.govsigmaaldrich.com This computational approach allows for the prediction of molecular properties that are in good agreement with experimental findings, providing a reliable foundation for mechanistic explorations. nih.gov

The non-planar structure of the five-membered rings in this compound gives rise to different possible conformations. DFT calculations have been used to investigate these conformers to determine their relative stabilities. nih.gov For the cyclopentene ring, two primary conformations are the "envelope" and "twist" forms.

Computational studies on this compound have identified three potential conformers and calculated their relative energies. The analysis concluded that the envelope conformer is the most stable form of the molecule in the gas phase. nih.govsigmaaldrich.com

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Envelope | 0.00 | Most Stable |

| Conformer 2 | 0.84 | Less Stable |

| Conformer 3 | 2.15 | Least Stable |

Data sourced from DFT B3LYP/6-31++G(d,p) calculations. nih.gov

This table is interactive. You can sort and filter the data.

A crucial application of DFT in conjunction with spectroscopy is the assignment of vibrational modes. Theoretical frequency calculations provide a predicted vibrational spectrum that can be compared with experimental FT-IR and Raman data. nih.gov To make unambiguous assignments, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov

For this compound, reliable vibrational assignments have been made based on PED calculations using the B3LYP/6-31++G(d,p) level of theory. nih.govsigmaaldrich.com This allows for a detailed understanding of how the different parts of the molecule move during each vibration.

Table 2: Selected Experimental and Calculated Vibrational Frequencies and Assignments for this compound (Envelope Conformer)

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| 3037 | 3039 | 3043 | =C-H stretch |

| 2958 | 2962 | 2965 | CH₂ asymmetric stretch |

| 2854 | 2858 | 2860 | CH₂ symmetric stretch |

| 1635 | 1637 | 1639 | C=C stretch |

| 1448 | 1450 | 1453 | CH₂ scissoring |

| 1178 | 1180 | 1182 | C-N stretch |

| 905 | 908 | 910 | C-C stretch |

Data sourced from Keşan et al. (2013). nih.gov

This table is interactive. You can sort and filter the data. The strong correlation between the experimental and calculated frequencies confirms the accuracy of the DFT model and the structural assignments. nih.gov

HOMO-LUMO Analysis and Orbital Interactions

The electronic structure and reactivity of this compound are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary driver of many chemical reactions.

In this compound, the HOMO is characterized by a high electron density localized on the enamine functional group. Specifically, there is significant p-π conjugation between the nitrogen lone pair and the carbon-carbon double bond. This delocalization raises the energy of the HOMO, making the molecule a potent nucleophile. The electron-donating nature of the pyrrolidine ring enhances this effect, pushing the HOMO energy higher than that of a simple alkene. Consequently, the α-carbon of the cyclopentene ring and the nitrogen atom are the primary sites of nucleophilic attack. The LUMO, conversely, is an antibonding orbital, which will accept electron density from an interacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity.

Computational studies using Density Functional Theory (DFT) have provided quantitative insights into these orbitals. A theoretical examination of this compound using the B3LYP method with a 6-31++G(d,p) basis set predicted the HOMO and LUMO energies for different conformations of the molecule in the gas phase. acs.org These calculations reveal how the molecule's three-dimensional shape influences its electronic properties. The "envelope" conformer was identified as the most stable form. acs.org The interaction of the enamine's HOMO with the LUMO of an electrophile dictates the regioselectivity and stereoselectivity of reactions such as alkylations and cycloadditions.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Envelope | -5.49 | 1.54 | 7.03 |

| Twist | -5.50 | 1.52 | 7.02 |

| Planar | -5.38 | 1.61 | 6.99 |

Data sourced from DFT (B3LYP/6-31++G(d,p)) calculations in the gas phase. acs.org

Solvent Effects on Reactivity and Conformation

The solvent environment plays a crucial role in modulating the reactivity and conformational preferences of this compound. While specific computational studies modeling this exact molecule in various solvents are not extensively documented, the general principles of solvent effects on enamines are well-established and directly applicable.

The conformation of this compound is also sensitive to the solvent. The degree of planarity in the enamine system is critical for effective p-π conjugation between the nitrogen lone pair and the C=C double bond. This conjugation is maximized in a planar conformation. Polar solvents can influence this equilibrium. By stabilizing the charge-separated resonance contributor of the enamine (where the nitrogen is positively charged and the α-carbon is negatively charged), polar solvents can favor a more planar conformation to enhance this resonance stabilization. nih.gov Conversely, in non-polar solvents, steric effects might play a more dominant role, potentially leading to a greater population of non-planar conformers.

| Solvent Type | Effect on Reactivity | Effect on Conformation |

|---|---|---|

| Polar (e.g., Acetonitrile, DMF) | Accelerates reactions involving charged intermediates (e.g., iminium ions) due to stabilization. | Favors planar conformation to maximize p-π conjugation and charge separation. |

| Non-polar (e.g., Hexane, Toluene) | May slow reactions involving charged intermediates; may favor concerted pathways. | Steric factors may have a greater influence, potentially leading to less planar conformations. |

Molecular Dynamics Simulations for Solvent Effects

An MD simulation models the system by treating atoms as classical particles whose motions are governed by a force field. This approach allows for the simulation of a solute, such as this compound, surrounded by a large number of explicit solvent molecules over a period of time. The resulting trajectory provides dynamic information about solute-solvent interactions, conformational changes in the solute, and the organization of the solvent shell. nih.gov

For this compound, MD simulations could elucidate several key aspects of solvation:

Solvent Shell Structure: Simulations can reveal the precise arrangement and orientation of solvent molecules in the immediate vicinity of the enamine. For instance, in a polar protic solvent like methanol, MD could show the formation and lifetime of hydrogen bonds between the solvent hydroxyl group and the enamine's nitrogen atom or its π-system.

Conformational Dynamics: By tracking the dihedral angles of the molecule over time, MD simulations can map the conformational landscape of the enamine in a given solvent. This would allow for the quantification of the populations of different conformers (e.g., envelope vs. twist) and the energy barriers for interconversion between them, providing a dynamic picture of the conformational equilibrium discussed in the previous section.

Solvation of Reactive Sites: MD can be used to analyze the solvation environment around the nucleophilic α-carbon. The degree to which this site is sterically shielded by solvent molecules can impact its accessibility to electrophiles, thus influencing reaction kinetics. Researchers have used MD simulations to predict how cyclic amines dock into enzymes, guiding mutations to enhance selectivity by blocking unproductive arrangements. ox.ac.uk This highlights the power of MD in understanding and engineering molecular interactions.

Applications of 1 Pyrrolidino 1 Cyclopentene in Complex Organic Synthesis

Total Synthesis of Natural Products

The strategic application of 1-Pyrrolidino-1-cyclopentene has been pivotal in the total synthesis of a family of marine alkaloids that share a common azaspiro[4.5]decane core. This approach has provided access to Halichlorine, Pinnaic Acid, and Tauropinnaic Acid from a common late-stage intermediate, showcasing the efficiency of this synthetic strategy. nih.govnih.gov The synthesis commences with this compound to construct an intermediate that possesses the three contiguous stereocenters required for these natural products in just four steps. nih.govresearchgate.net

Halichlorine, a marine alkaloid isolated from the sponge Halichondria okadai, has been a target of synthetic efforts due to its biological activity, including the inhibition of VCAM-1 expression. nih.govnih.govacs.org The total synthesis of (±)-halichlorine has been successfully achieved utilizing this compound as a key starting material. nih.govnih.govsigmaaldrich.comsigmaaldrich.com A crucial late-stage amino aldehyde intermediate, derived from the initial steps involving this compound, is transformed into halichlorine through a thiol-mediated cyclization sequence to form the characteristic dehydroquinolizidine ring system. nih.govnih.gov

Isolated from the Okinawan bivalve Pinna muricata, Pinnaic Acid exhibits inhibitory activity against cytosolic phospholipase A2. nih.gov The total synthesis of (±)-pinnaic acid leverages the same synthetic pathway originating from this compound. nih.govnih.govsigmaaldrich.comsigmaaldrich.com The common amino aldehyde intermediate is elaborated to Pinnaic Acid via a Horner-Wadsworth-Emmons reaction. nih.govnih.gov This shared intermediate highlights the divergent capability of the synthetic route.

Tauropinnaic Acid, also found in Pinna muricata, is structurally related to Pinnaic Acid and shares its inhibitory activity towards cytosolic phospholipase A2. nih.gov The synthetic route developed from this compound provides a unified approach to this family of alkaloids, allowing for the synthesis of (±)-tauropinnaic acid from the same late-stage intermediate as Halichlorine and Pinnaic Acid. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

The characteristic azaspiro[4.5]decane ring system of these marine alkaloids is a significant synthetic challenge. nih.gov The synthesis starting from this compound addresses this by first establishing the cyclopentane (B165970) portion of the molecule with controlled stereochemistry. nih.govnih.gov Subsequent steps, including an olefin cross-metathesis followed by a stereoselective hydrogenation/hydrogenolysis reaction, are employed to form the piperidine (B6355638) ring, thus completing the spirocyclic core. nih.govnih.govresearchgate.net The use of a β-lactam group serves to protect the congested nitrogen atom during the elaboration of the side-chain. nih.govnih.gov

A key feature of the synthetic strategy employing this compound is the early and efficient establishment of stereocenters. An intermediate containing three contiguous stereocenters, which are present in the natural products, is synthesized in only four steps from the starting enamine. nih.govnih.govresearchgate.net This high degree of stereocontrol is crucial for the successful synthesis of these complex molecules. Further elaboration of the side chains is carried out from a common intermediate, with a β-lactam providing internal protection for the nitrogen atom. nih.govnih.gov The subsequent reduction of the β-lactam directly to an amino aldehyde provides a versatile intermediate for accessing the different natural products. nih.govnih.govresearchgate.net

Role as a Versatile Building Block

This compound, also known as 1-(cyclopenten-1-yl)pyrrolidine, is a highly versatile building block in organic synthesis. chemimpex.com Its utility is not limited to the synthesis of the aforementioned marine natural products. The enamine's reactivity allows it to participate in a variety of chemical transformations, such as cycloadditions and nucleophilic substitutions, making it a valuable tool for constructing complex organic molecules. chemimpex.com This compound serves as a precursor in the development of pharmaceuticals and agrochemicals, where its unique structure can be incorporated to modulate biological activity. chemimpex.com

Precursor in Pharmaceutical Compound Synthesis

This compound serves as a versatile and valuable precursor in medicinal chemistry and the synthesis of complex pharmaceutical compounds. chemimpex.com Its unique structure, featuring both a pyrrolidine (B122466) ring and a cyclopentene (B43876) moiety, allows it to function as a key building block in the creation of novel organic molecules. chemimpex.com The inherent reactivity of the enamine group, particularly in Stork enamine alkylation and acylation reactions, provides a reliable and selective method for forming new carbon-carbon bonds under mild conditions. wikipedia.org This predictability is a significant advantage in multi-step synthetic sequences common in pharmaceutical development. The pyrrolidine and cyclopentene components can also act as important pharmacophores, which are the parts of a molecule responsible for its biological activity, making the compound a strategic starting point for designing molecules that can interact with specific biological targets.

Design of Novel Drug Candidates

The structural characteristics of this compound make it a valuable precursor in the design of new drug candidates. chemimpex.com The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery, largely because its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings. nih.govnih.govresearchgate.net This 3D coverage is crucial for achieving precise interactions with biological targets like proteins and enzymes. nih.govresearchgate.net

The enamine's nucleophilic nature facilitates a wide range of chemical transformations, including alkylations, acylations, and cycloadditions. chemimpex.comwikipedia.org This reactivity allows medicinal chemists to systematically introduce various functional groups and build molecular complexity, creating libraries of novel compounds for biological screening. enamine.netenamine.net By modifying the core structure derived from this compound, researchers can design molecules with the potential to address a variety of therapeutic areas, with a particular interest noted in compounds targeting neurological disorders. chemimpex.com

Development of Compounds with Improved Efficacy and Selectivity

The use of this compound can lead to the development of pharmaceutical compounds with enhanced efficacy and selectivity. chemimpex.com Enamine chemistry offers significant advantages over traditional enolate chemistry, as reactions can be performed under milder conditions, which helps to minimize side reactions and improve the selectivity of the desired transformation. This control is critical in pharmaceutical synthesis, where the purity and specific structure of a compound are paramount.

Furthermore, the stereochemistry of the pyrrolidine ring plays a crucial role in a molecule's biological activity. nih.govnih.gov Different stereoisomers of a drug candidate can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. nih.govresearchgate.net The synthetic pathways involving this compound allow for precise control over the stereochemical outcome, enabling the synthesis of specific isomers. This stereocontrol is a key strategy for developing drugs with higher efficacy, as the desired therapeutic effect can be isolated, and with greater selectivity, reducing the potential for off-target effects.

Synthesis of Biologically Active Derivatives

This compound has been directly employed as a key intermediate in the total synthesis of several complex and biologically active natural products. sigmaaldrich.comsigmaaldrich.com Its application has been documented in the synthesis of marine alkaloids such as halichlorine, pinnaic acid, and tauropinnaic acid. sigmaaldrich.comsigmaaldrich.com These molecules possess intricate architectures and notable biological activities, and the use of this compound provides an efficient pathway to construct core fragments of their structures. The pyrrolidine scaffold, in general, is a fundamental component of a wide array of bioactive molecules and FDA-approved drugs. researchgate.netresearchgate.net Derivatives synthesized from this and similar precursors have shown potential as analgesic and anti-inflammatory agents. nih.gov

| Compound | Class | Synthetic Application of this compound |

|---|---|---|

| Halichlorine | Marine Alkaloid | Used as a key intermediate in the total synthesis pathway. sigmaaldrich.comsigmaaldrich.com |

| Pinnaic Acid | Marine Alkaloid | Employed as a precursor in the synthetic route. sigmaaldrich.comsigmaaldrich.com |

| Tauropinnaic Acid | Marine Alkaloid | Utilized in the total synthesis of the natural product. sigmaaldrich.comsigmaaldrich.com |

Contributions to Materials Science

Beyond its applications in pharmaceuticals, there is a growing interest in the use of this compound in the field of materials science. Its inherent reactivity allows for its incorporation into polymers and other advanced materials, where it can impart unique and desirable properties. chemimpex.com The compound's ability to participate in various chemical reactions makes it a versatile building block for creating new material structures. chemimpex.comchemimpex.com

Polymer and Advanced Material Synthesis

The reactive nature of this compound makes it a candidate for integration into polymer chains, serving as a functional monomer or an intermediate in the synthesis of advanced materials. chemimpex.com While specific polymerization mechanisms involving this exact compound are not extensively detailed, its enamine functionality presents opportunities for it to be used in various polymerization techniques, such as polyadditions or as a post-polymerization modification agent. The incorporation of the pyrrolidine and cyclopentene rings into a polymer backbone could significantly influence the final material's properties, including its thermal stability, mechanical strength, and chemical resistance. This makes it a compound of interest for developing new polymers with tailored characteristics for specialized applications. specificpolymers.com

Formulation of Specialty Polymers and Resins

This compound is utilized in the formulation of advanced materials, including specialty polymers and coatings. chemimpex.com Its inclusion in these formulations can enhance key physical properties such as flexibility and durability. chemimpex.com When incorporated into a polymer matrix, the nitrogen atom of the pyrrolidine ring can potentially improve adhesion to surfaces or act as a curing site in the formulation of resins. The cyclic structure of the cyclopentene moiety can add rigidity and influence the thermal properties of the material. By leveraging these characteristics, material scientists can formulate specialty polymers and resins with improved performance for use in demanding applications like advanced coatings and composites.

| Potential Contribution | Application Area | Rationale |

|---|---|---|

| Enhanced Flexibility | Polymers and Coatings | Incorporation of the non-planar ring structure can disrupt polymer chain packing, potentially increasing flexibility. chemimpex.com |

| Improved Durability | Polymers and Coatings | The stable cyclic structure can contribute to a more robust polymer network, enhancing overall durability. chemimpex.com |

| Adhesion Promotion | Coatings and Resins | The nitrogen atom in the pyrrolidine ring can form hydrogen bonds or coordinate with surfaces, improving adhesion. |

| Thermal Stability Modification | Advanced Materials | The cyclic aliphatic structure may alter the thermal degradation profile of the resulting polymer. |

Utilization in Agrochemistry

While the direct application of this compound as an agrochemical is not documented, its significance in agrochemistry lies in its role as a versatile synthetic intermediate. The chemical reactivity of this enamine, particularly through the renowned Stork enamine alkylation and acylation reactions, provides a powerful tool for the construction of more complex molecules with potential pesticidal, herbicidal, or fungicidal properties. The cyclopentane ring, readily introduced through this reagent, is a structural motif present in various biologically active compounds.

Research in agrochemical development often involves the synthesis and screening of numerous candidate molecules. The ability of this compound to facilitate the formation of carbon-carbon bonds at the α-position to a carbonyl group under relatively mild conditions makes it a valuable building block in the generation of diverse chemical libraries for biological screening.

Although specific, publicly disclosed examples of commercial agrochemicals synthesized directly from this compound are scarce, the principles of its reactivity are widely applied in the synthesis of complex organic molecules. The following sections detail the potential and documented pathways for the synthesis of agrochemical precursors and analogues using this versatile enamine.

Synthesis of Substituted Cyclopentanones as Agrochemical Intermediates

One of the most important applications of this compound in organic synthesis is the preparation of α-substituted cyclopentanones. These compounds can serve as key intermediates in the synthesis of various agrochemicals. The Stork enamine synthesis allows for the controlled introduction of a wide range of substituents onto the cyclopentanone (B42830) ring.

The general reaction scheme involves the reaction of this compound with an alkylating or acylating agent, followed by hydrolysis of the resulting iminium salt to yield the corresponding 2-substituted cyclopentanone.

Table 1: Examples of Stork Enamine Alkylation using this compound

| Alkylating Agent | Product | Potential Agrochemical Application |

| Allyl bromide | 2-Allylcyclopentanone | Precursor for insecticides |

| Benzyl (B1604629) chloride | 2-Benzylcyclopentanone | Intermediate for fungicides |

| Methyl iodide | 2-Methylcyclopentanone | Building block for herbicides |

| Acrylonitrile | 2-(2-Cyanoethyl)cyclopentanone | Precursor for plant growth regulators |

This table is illustrative and based on the general reactivity of enamines. Specific yields and reaction conditions would need to be optimized for each transformation.

Potential in the Synthesis of Herbicidal Compounds

While no commercial herbicides are explicitly stated to be derived from this compound, the cyclopentanone moiety is found in some herbicidal structures. For instance, certain fused-ring cyclopentanones have been investigated for their plant growth inhibitory effects. The synthesis of such complex ring systems could potentially involve an initial functionalization of a cyclopentanone ring, achievable through enamine chemistry.

The introduction of specific side chains known to impart herbicidal activity onto the cyclopentanone ring is a plausible synthetic strategy. For example, the alkylation of this compound with a suitable electrophile could be the first step in constructing a molecule with a desired herbicidal pharmacophore.

Role in the Development of Fungicides and Insecticides

The cyclopentane ring is a structural feature in some natural and synthetic compounds with fungicidal and insecticidal properties. For example, certain chlorinated cyclopentene derivatives have demonstrated significant antifungal activity. The synthesis of analogues of such compounds could utilize 2-substituted cyclopentanones derived from this compound.

Furthermore, the structural complexity required for effective insecticidal action can be built upon a cyclopentanone scaffold. The ability to introduce various functional groups through enamine chemistry allows for the systematic modification of a lead compound to optimize its insecticidal potency and selectivity.

Table 2: Hypothetical Agrochemical Scaffolds Derived from this compound

| Agrochemical Class | Hypothetical Scaffold | Synthetic Approach via this compound |

| Herbicide | 2-Aryl-cyclopentanone derivative | Stork enamine alkylation with a substituted benzyl halide. |

| Fungicide | Fused cyclopentano-heterocycle | Intramolecular cyclization of a functionalized 2-substituted cyclopentanone. |

| Insecticide | Cyclopentanone with a complex side chain | Multi-step synthesis starting with the alkylation of this compound. |

This table presents potential synthetic strategies and is not based on documented syntheses of commercial agrochemicals.

Asymmetric Catalysis and Stereoselective Synthesis Involving 1 Pyrrolidino 1 Cyclopentene

Asymmetric Transformations and Enantioselective Reactions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective method for producing enantioenriched pyrrolidines. mappingignorance.orgrsc.org This atom-economical reaction is capable of creating up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of various chiral metal catalysts and organocatalysts has been crucial in optimizing the efficiency and expanding the scope of these transformations. mappingignorance.org

Enantioselective catalysis involving pyrrolidine-based structures is essential for synthesizing chiral molecules. nih.gov Pyrrolidine (B122466) scaffolds are not only present in numerous bioactive compounds but are also fundamental to the structure of many ligands and organocatalysts. nih.govnih.gov The design of innovative organocatalysts, evolving from natural proline and its derivatives, has led to significant advancements in promoting enantioselective reactions in an environmentally friendly manner. nih.gov

Chiral Catalyst Development and Application

The success of enantioselective reactions involving cyclopentene (B43876) and pyrrolidine scaffolds heavily relies on the design of sophisticated chiral catalysts. Both metal-based complexes and small organic molecules have been developed to exert precise stereocontrol.

Metal-Based Catalysts:

Silver(I) Complexes: Silver(I) catalysts, often paired with chiral phosphine ligands like Ph-Phosferrox, have proven highly effective in 1,3-dipolar cycloadditions of azomethine ylides. rsc.org These catalytic systems are instrumental in achieving high enantioselectivity and efficiency in the synthesis of complex heterocyclic structures. nih.govacs.org

Gold(I) Complexes: A new generation of chiral gold(I) catalysts, featuring C2-symmetric 2,5-diarylpyrrolidine ligands, has been synthesized. nih.gov These catalysts have been successfully applied in intramolecular [4+2] cycloadditions, demonstrating that the chiral binding pocket created by the ligand framework directs the enantioselective folding of the substrate. nih.gov

Copper(I) Complexes: Copper(I) catalysts are also prominent, particularly in the kinetic resolution of molecules like 2H-azirines via asymmetric 1,3-dipolar cycloaddition, yielding products with excellent enantioselectivities. rsc.org

Organocatalysts:

Brønsted Acids and Bases: Highly acidic organocatalysts like imidodiphosphorimidates (IDPis) enable enantioselective intramolecular hydroaminations to form chiral pyrrolidines. chemrxiv.orgchemrxiv.org On the other hand, chiral Brønsted bases linked to hydrogen bond donors, such as ureidoaminal-derived catalysts, have shown excellent performance in Michael additions to form chiral pyrrolodiketopiperazines. nih.gov

Cinchona Alkaloid Derivatives: Bifunctional amine–thiourea catalysts derived from cinchona alkaloids are effective in promoting asymmetric Diels–Alder reactions involving cyclopentene-1,3-diones, offering high stereoselective control. acs.org

H8-TRIP: This organocatalyst was found to be particularly effective for the asymmetric desymmetrization of cyclopentene-1,3-diones through a formal diaza-ene reaction. rsc.orgresearchgate.net

The continuous development of these catalysts is critical for expanding the toolkit of synthetic chemists, allowing for the creation of structurally diverse and stereochemically complex molecules.

Asymmetric Desymmetrization of Cyclopentene Derivatives

Asymmetric desymmetrization is a powerful strategy for converting achiral, symmetric starting materials into highly functionalized, chiral building blocks. rsc.org This approach has been successfully applied to prochiral cyclopentene derivatives, particularly cyclopentene-1,3-diones, to generate enantioenriched products. researchgate.netrsc.orgresearchgate.net

Formal Diaza-ene Reactions

A notable method for the desymmetrization of cyclopentene-1,3-diones is the organocatalytic formal diaza-ene reaction. rsc.org This reaction, when carried out with donor-acceptor hydrazones, yields chiral cyclopentane-1,3-diones incorporating a hydrazone motif. rsc.orgresearchgate.net The catalyst H8-TRIP has been identified as highly effective for this transformation, providing the desired products in good to high yields with excellent diastereoselectivities and good to high enantioselectivities. rsc.org The reaction demonstrates a broad substrate scope and has been applied to subsequent transformations, such as pyrazole formation. rsc.org

Silver(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides

The Silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient method for the desymmetrization of prochiral cyclopentenediones. This reaction provides straightforward access to highly functionalized bicyclic derivatives that contain both pyrrolidine and cyclopentane (B165970) rings. The resulting fused-ring compounds are obtained with high stereoselectivity.

This methodology is also central to the kinetic resolution of racemic cyclopentene-1,3-diones. nih.govacs.orgfigshare.com In this process, the chiral silver(I) catalyst directs the azomethine ylide to react preferentially with one enantiomer of the racemic substrate. This leaves the unreacted, slower-reacting enantiomer in an enantioenriched form. This technique is distinguished by its good functional-group tolerance and high resolution efficiency. nih.govacs.org

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. acs.org An efficient kinetic resolution of racemic cyclopentene-1,3-diones has been achieved using a Silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govacs.org This method delivers synthetically valuable, enantioenriched cyclopentene-1,3-diones with excellent stereoselectivity. nih.govacs.org The process is characterized by high resolution efficiency, with selectivity factors (s) reported in the range of 48–226. nih.govacs.orgfigshare.com A significant application of this methodology is the synthesis of key intermediates for bioactive natural products like (+)-madindolines A and B. nih.govacs.org

| Catalyst System | Reaction Type | Substrate | Outcome | Selectivity (s-factor) | Reference |

| Ag(I)/Chiral Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Racemic Cyclopentene-1,3-diones | Kinetic resolution yielding enantioenriched cyclopentene-1,3-diones and fused pyrrolidines. | 48–226 | nih.govacs.org |

Stereoselective Formation of Pyrrolidine Rings

The stereoselective synthesis of the pyrrolidine ring is a cornerstone of modern organic chemistry due to the prevalence of this motif in bioactive molecules. nih.govresearchgate.netorganic-chemistry.org A variety of methods have been developed, which can be broadly classified into two categories: those that start with a pre-existing chiral pyrrolidine source (like proline) and those that construct the ring from acyclic precursors. nih.govresearchgate.net

One of the most direct and powerful methods for the stereoselective construction of pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This reaction forms the five-membered ring in a single, highly controlled step. When applied to cyclopentene derivatives, this cycloaddition leads to the formation of fused bicyclic systems, creating complex polycyclic structures with excellent regio- and diastereoselectivity. thieme.de The use of chiral catalysts, particularly those based on silver(I) and copper(I), allows these cycloadditions to proceed with high enantioselectivity, providing access to optically pure fused pyrrolidine derivatives. mappingignorance.orgnih.govacs.org

Alternative strategies include ring-closing metathesis and various hydroamination reactions, which have also been developed to yield chiral pyrrolidine derivatives efficiently. chemrxiv.orgorganic-chemistry.org For instance, the use of highly active ruthenium catalysts in ring-closing enyne metathesis (RCEM) reactions can produce chiral pyrrolidines under mild conditions. organic-chemistry.org Additionally, Brønsted acid-catalyzed intramolecular hydroamination provides a route to pyrrolidines containing quaternary stereocenters with high yield and enantioselectivity. chemrxiv.org

| Method | Catalyst/Reagent | Precursors | Key Features |

| 1,3-Dipolar Cycloaddition | Silver(I) or Copper(I) Complexes | Azomethine ylides, Cyclopentene derivatives | High stereocontrol, formation of fused bicyclic systems. mappingignorance.orgnih.gov |

| Ring-Closing Enyne Metathesis | Grubbs Catalysts (Ruthenium) | Enyne substrates with a nitrogen atom | Atom-economical, produces conjugated diene systems. organic-chemistry.org |

| Intramolecular Hydroamination | Chiral Brønsted Acids (IDPis) | Alkenes with tethered amine groups | Forms quaternary stereocenters, high enantioselectivity. chemrxiv.orgchemrxiv.org |

Multicomponent Reactions Mcrs Featuring 1 Pyrrolidino 1 Cyclopentene

Design and Implementation of MCRs for Complex Scaffolds

The design of MCRs is a key strategy for accessing novel, complex, and structurally diverse molecular scaffolds from simple starting materials in a single step. rsc.orgnih.govchemrxiv.org This approach is invaluable in medicinal chemistry and drug discovery for assembling libraries of intricate compounds for biological screening. nih.govmdpi.com The implementation of enamines like 1-pyrrolidino-1-cyclopentene in MCRs allows for the creation of diverse heterocyclic systems, which are central skeletons in numerous alkaloids and other biologically active compounds. researchgate.net

A significant strategy in MCR design involves the [3+2] cycloaddition of azomethine ylides, which can be combined with fragments like this compound to generate complex fused tetracyclic systems. nih.gov This method provides access to new pseudo-natural product scaffolds with high diastereoselectivity and good to excellent yields. nih.gov The design process for such reactions often involves identifying starting materials that can participate in sequential reactions without interfering with one another, a hallmark of successful one-pot operations. beilstein-journals.org The goal is to achieve high molecular complexity and diversity, leading to the exploration of a wide chemical space. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Resulting Scaffold | Reference |

| Indole-2-carbaldehyde | Sarcosine (B1681465) | (In situ enamine) | Reflux | Pyrrolidine-fused cyclohepta-, azepino-, or oxepinoindoles | nih.gov |

| Furfural | Aniline derivative | Alkynyl ketone | B(C6F5)3, Cu(OTf)2 | cis-fused cyclopentenone-pyrrolidine | rsc.org |

| Aldehyde | Meldrum's acid | 3-Methylpyrazol-5-amine | Microwave, Water | Spiro{ rsc.orgresearchgate.netdioxanopyridine}-4,6-diones | researchgate.net |

This table provides illustrative examples of MCRs designed to produce complex scaffolds, similar to those involving enamine intermediates like this compound.

Diastereoselective Synthesis of Substituted Pyrrolidines

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals. nih.gov Consequently, the development of stereoselective methods for its synthesis is of paramount importance. MCRs provide an elegant and efficient pathway for the diastereoselective synthesis of highly substituted pyrrolidines. researchgate.net

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. When this compound acts as the enamine component, it can react with various electrophiles in a stereocontrolled manner. For instance, the reaction of in situ generated azomethine ylides with specific dipolarophiles can lead to the formation of complex spiro-pyrrolidine derivatives with high diastereoselectivity. researchgate.netnih.gov The stereochemical outcome of these reactions is often dictated by the geometry of the transition state, which can be influenced by the choice of reactants, catalysts, and reaction conditions. This approach allows for the creation of multiple stereocenters in a single, efficient step. nih.gov

| Amino Acid | Dipolarophile | Conditions | Diastereoselectivity | Product Yield | Reference |

| Sarcosine | Indole-2-carbaldehyde | Toluene (B28343), reflux | Excellent | Good to Excellent | nih.gov |

| Proline | Indole-2-carbaldehyde | Toluene, reflux | Excellent | Good | nih.gov |

| Phenylglycine | 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones | Reflux | High | Not specified | researchgate.net |

This table illustrates the high diastereoselectivity achieved in MCRs for synthesizing complex pyrrolidine-containing scaffolds.

Tandem and Domino Reaction Sequences

Tandem or domino reactions are processes involving two or more consecutive transformations in which the subsequent reaction results from the functionality formed in the previous step. mdpi.com These sequences are highly efficient as they avoid the isolation of intermediates, reducing waste and saving time. beilstein-journals.org this compound and related enamines are ideal substrates for initiating such cascades.

A notable example is the sequential execution of an aza-Piancatelli rearrangement followed by a Conia-ene type reaction under Lewis acid catalysis. rsc.org This one-pot protocol enables the synthesis of complex cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org The initial reaction creates a reactive intermediate that is immediately consumed in the subsequent step, driving the reaction forward and building molecular complexity rapidly. beilstein-journals.org Such domino reactions can lead to the formation of multiple new bonds and stereocenters in a single operation, providing access to intricate molecular frameworks that would otherwise require lengthy synthetic sequences. mdpi.com

| Reaction Sequence | Key Intermediates | Final Product | Key Features | Reference |

| Aza-Piancatelli / Conia-ene | 4-amino-cyclopentenone | cis-fused cyclopentenone-pyrrolidine | One-pot, good yields, high diastereoselectivity | rsc.org |

| Knoevenagel / Michael Addition | Knoevenagel adduct | Spiro compounds | Aqueous medium, high chemo-, regio- and stereoselectivity | researchgate.net |

| Michael addition / Intramolecular cyclization / Aldol (B89426) condensation | Enolate | Trisubstituted cyclopentane (B165970) | One-pot, five new stereocenters formed | mdpi.com |

This table summarizes examples of tandem and domino reactions that construct complex heterocyclic systems efficiently.

Strategic Use of this compound in One-Pot Operations

The development of novel one-pot protocols is a continuous area of research. For example, a protocol combining an aza-Piancatelli rearrangement with a Conia-ene type reaction under Lewis acid catalysis produces cis-fused cyclopentenone-pyrrolidine scaffolds in a single pot with good yields and diastereoselectivity. rsc.org This highlights the strategic advantage of using components like this compound, which can participate in multiple, mechanistically distinct reaction steps within the same reaction vessel. The ability to construct complex heterocyclic frameworks in this manner makes one-pot MCRs a powerful tool in modern organic synthesis. journalspub.com

Green Chemistry Aspects in the Synthesis and Application of 1 Pyrrolidino 1 Cyclopentene

Sustainable Synthetic Protocols

The traditional synthesis of 1-pyrrolidino-1-cyclopentene involves the acid-catalyzed condensation of cyclopentanone (B42830) and pyrrolidine (B122466). This method often requires refluxing in aromatic solvents like toluene (B28343) or benzene (B151609) to remove the water byproduct azeotropically, a process that can take several hours. google.com In the quest for more sustainable methods, several greener alternatives have been developed to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.net The synthesis of enamines, including this compound, can be achieved rapidly under microwave-assisted, solvent-free conditions, sometimes facilitated by a solid catalyst. researchgate.netacs.org This approach not only conserves energy but also eliminates the need for hazardous solvents. One-pot, three-component reactions under microwave heating further enhance efficiency by combining multiple synthetic steps. acs.org

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions is a cornerstone of green synthesis. rsc.org Beyond microwave assistance, methods like ball milling have been shown to produce enamines with quantitative conversion in minutes without any catalyst or solvent. Another approach involves replacing traditional volatile organic solvents with greener alternatives. Ionic liquids, for instance, can serve as both the solvent and catalyst, offering benefits like low vapor pressure and potential for recyclability. researchgate.netresearchgate.netscielo.br More environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) ("green THF") have also been used successfully in enamine synthesis without a loss of reaction efficiency. acs.org

| Protocol | Typical Conditions | Key Green Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Acid catalyst (e.g., p-TsOH), reflux in toluene (4-6 hours) | Established and well-understood | |

| Microwave-Assisted Synthesis | Solvent-free or in minimal solvent, rapid heating (minutes) | Reduced reaction time, energy efficiency, elimination of bulk solvents | researchgate.net |

| Ball Milling | Solvent-free, mechanical energy | Eliminates solvents, rapid, no catalyst required | |

| Ionic Liquids | Used as recyclable solvent and/or catalyst | Low volatility, potential for catalyst/solvent reuse | researchgate.netscielo.br |

Atom Economy and Efficiency in Reactions

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction has 100% atom economy. reddit.com

The synthesis of this compound from cyclopentanone and pyrrolidine is a condensation reaction that produces one molecule of water as a byproduct for every molecule of the enamine. vaia.comfiveable.me This means that not all atoms from the reactants are incorporated into the product, resulting in an atom economy of less than 100%. Specifically, for the reaction C₅H₈O + C₄H₉N → C₉H₁₅N + H₂O, the atom economy is approximately 88.5%.

The primary application of this compound is the Stork enamine reaction, which involves two main steps: the alkylation or acylation of the enamine, followed by hydrolysis to yield the final α-substituted carbonyl compound and regenerate the secondary amine. wikipedia.orgfiveable.me

Alkylation/Acylation Step: The initial addition of the enamine to an electrophile (like an α,β-unsaturated carbonyl in a Michael addition) can be highly atom-economical, as it is an addition reaction where all atoms from the reactants combine. reddit.comvaia.com

Therefore, while the Stork reaction is a synthetically powerful tool, its multi-step nature, involving protection (enamine formation) and deprotection (hydrolysis), presents an inherent inefficiency from an atom economy perspective. mdpi.com

Reduction of Chemical Waste

Minimizing waste is a critical goal of green chemistry, closely linked to both sustainable protocols and atom economy. Strategies for synthesizing and using this compound have evolved to address this challenge.

The traditional synthesis often employs stoichiometric amounts of acidic catalysts or dehydrating agents that must be neutralized during workup, generating salt waste. google.com Furthermore, the use of volatile and often toxic organic solvents like benzene or toluene contributes to solvent waste, which is a major component of waste from the chemical industry.

Modern, greener protocols significantly reduce waste streams:

Solvent Reduction: Solvent-free methods, such as those using microwave irradiation or ball milling, completely eliminate solvent waste at the synthesis step. rsc.org Using greener, recyclable solvents like ionic liquids also offers a path to waste reduction. scielo.br

Catalyst-Related Waste: The shift from homogeneous acid catalysts (e.g., p-toluenesulfonic acid) to heterogeneous, solid acid catalysts allows for easy separation of the catalyst from the reaction mixture by simple filtration. scispace.com This not only simplifies purification but, more importantly, allows the catalyst to be recovered and reused multiple times, drastically cutting down on catalyst and neutralization-related waste. scispace.comrsc.orgrsc.org

Process Optimization: In industrial settings, continuous flow reactors for enamine synthesis allow for precise control over reaction conditions, which can maximize yield and minimize the formation of byproducts. These systems can also incorporate efficient solvent recovery loops, where over 95% of the solvent is reclaimed for reuse, further minimizing the process's environmental footprint. The hydrolysis step of the Stork reaction remains a source of waste, generating an aqueous acidic stream containing the hydrolyzed iminium salt. wikipedia.org

Development of Environmentally Benign Catalytic Systems

The choice of catalyst is pivotal in developing green chemical processes. For the synthesis and application of this compound, significant research has focused on replacing hazardous and wasteful catalysts with more environmentally benign alternatives.

Heterogeneous Acid Catalysts: For the synthesis of the enamine itself, traditional catalysts like p-toluenesulfonic acid or corrosive reagents like titanium(IV) chloride are being replaced by solid acid catalysts. scispace.com Examples include ion-exchange resins like Amberlyst-15® and functionalized silicas. scispace.com These catalysts are non-corrosive, easy to handle, and can be efficiently recovered and reused for multiple reaction cycles with minimal loss of activity. scispace.com

Organocatalysts: In the application of this compound, particularly in asymmetric reactions, organocatalysis has become a major field of green chemistry. mdpi.comacs.org Chiral secondary amines, such as proline and its derivatives, can catalyze reactions via enamine intermediates, offering a metal-free alternative to traditional catalysts. mdpi.comnih.gov Efforts have been made to immobilize these organocatalysts on supports like polyethylene (B3416737) glycol (PEG), rendering them recyclable and combining the benefits of high selectivity with improved sustainability. nih.gov